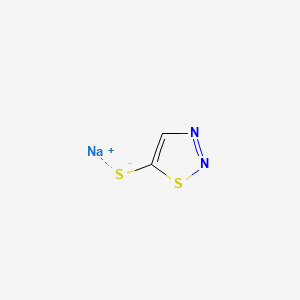

5-Mercapto-1,2,3-thiadiazole sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Mercapto-1,2,3-thiadiazole sodium salt is a chemical compound with the molecular formula C2HN2NaS2 . It has a molecular weight of 140.15 . This compound is also known by other synonyms such as 5-MTD and Sodium 1,2,3-thiadiazole-5-thiolate .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C2HN2NaS2 . It’s important to note that the structure can vary depending on the specific derivative or form of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound have been explored in several studies . For example, the possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 205.3ºC at 760 mmHg and a melting point of 254-256ºC (dec.) . The compound has a molecular weight of 140.15 .科学的研究の応用

Heterocyclic Chemistry and Medicinal Applications

Thiadiazoles, including those with mercapto groups, are significant in bioorganic and medicinal chemistry due to their wide range of biological activities. These compounds have been studied for their potential as analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant agents. The structure-activity relationship (SAR) analysis and molecular docking studies suggest that thiadiazoles' chemical structure is crucial for their biological efficacy. This highlights the importance of thiadiazoles in the design and optimization of new therapeutic agents with desired "drug-like" characteristics (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022).

Organic Optoelectronics

In the field of organic optoelectronics, thiadiazole derivatives, particularly those involving benzothiadiazole cores, have been the subject of extensive research. These materials are reviewed for their open-shell biradical nature and potential future research directions. This research underscores the importance of thiadiazole and related heterocycles in developing advanced materials for optoelectronic applications (Tam & Wu, 2015).

Synthetic Strategies and Biological Activities

Thiadiazole compounds are highlighted for their broad spectrum of applications in organic synthesis, pharmaceuticals, and biological activities. Their utility as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents is noted, demonstrating the versatility of thiadiazoles in chemical synthesis and applications beyond medicinal chemistry. This comprehensive review on the synthesis, biological activities, and structure-activity relationships of thiadiazole compounds illustrates their potential for developing new chemical entities with enhanced efficacy and safety (Asif, 2016).

作用機序

Target of Action

It’s known that the 1,3,4-thiadiazole motif, which is a structural subunit in 5-mercapto-1,2,3-thiadiazole sodium salt, is present in numerous products with remarkable biological activities .

Mode of Action

It’s known that derivatives of 1,3,4-thiadiazole, a structural component of this compound, have been employed as ligands for metal complexes .

Biochemical Pathways

It’s known that derivatives of 1,3,4-thiadiazole, a structural component of this compound, have diverse biological activities .

Action Environment

It’s known that the compound should be handled with care to avoid dust formation and contact with skin and eyes .

Safety and Hazards

The safety data sheet for 5-Mercapto-1,2,3-thiadiazole sodium salt dihydrate provides some information on safety measures and potential hazards . For instance, it advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment and ensuring adequate ventilation .

将来の方向性

The future directions for the study and application of 5-Mercapto-1,2,3-thiadiazole sodium salt and its derivatives could involve further exploration of their biological activities and potential uses . For instance, electrochemical techniques have been used to investigate the redox processes of 2-amino-5-mercapto-1,3,4-thiadiazole, which could lead to the electrosynthesis of new 1,3,4-thiadiazole derivatives .

生化学分析

Biochemical Properties

5-Mercapto-1,2,3-thiadiazole sodium salt plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiol-containing enzymes, leading to the formation of disulfide bonds. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and redox balance . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to thiol groups in proteins, leading to the formation of disulfide bonds and subsequent changes in protein structure and function . Additionally, this compound can inhibit or activate enzymes by interacting with their active sites, thereby modulating their catalytic activity . These molecular interactions can result in significant changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defense mechanisms and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, the compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing metabolic flux and metabolite levels . Additionally, this compound can affect the levels of key metabolites, such as glutathione, which is essential for maintaining cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific cellular compartments, where it exerts its effects on cellular processes . The distribution of this compound within tissues can also influence its overall biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can therefore have significant implications for its biological activity and therapeutic potential.

特性

IUPAC Name |

sodium;thiadiazole-5-thiolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S2.Na/c5-2-1-3-4-6-2;/h1,5H;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUPQFWBIIOQQE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)[S-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN2NaS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613439.png)

![1-(1-Methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2613441.png)

![Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2613442.png)

![2-(4-chlorophenoxy)-N-[4-[2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2613451.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide](/img/structure/B2613456.png)

![8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine](/img/structure/B2613457.png)

![2-[(cyanomethyl)thio]-4-oxo-N-propyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2613462.png)